molecular formula C13H24N6O2 B13227951 tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate

tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate

Cat. No.: B13227951
M. Wt: 296.37 g/mol
InChI Key: ACXKFEJCHFQOKD-UHFFFAOYSA-N
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Description

tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is a high-purity chemical compound intended for research and development applications. This molecule features a 1,2,4-triazole core, a heterocycle known for its significant role in medicinal chemistry due to its wide range of pharmacological activities . The structure incorporates a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to enhance solubility and manage reactivity during multi-step synthesis. The presence of the methylaminomethyl substituent on the triazole ring adds a reactive handle, making this compound a valuable building block for further chemical exploration, such as in the development of more complex molecules or for use in bioconjugation . Compounds with triazole-heterocycle architectures, such as this one, are frequently investigated as potential agonists for G-protein coupled receptors (GPCRs) like GPR119, which is a target in metabolic disease research . The synthetic route for analogous compounds often leverages efficient methods like Cu(I)-catalyzed click chemistry, which allows for high yields and excellent purity . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for ensuring safe handling and compliance with all applicable regulations.

Properties

Molecular Formula

C13H24N6O2

Molecular Weight

296.37 g/mol

IUPAC Name

tert-butyl 4-[5-(methylaminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C13H24N6O2/c1-13(2,3)21-12(20)19-7-5-18(6-8-19)11-15-10(9-14-4)16-17-11/h14H,5-9H2,1-4H3,(H,15,16,17)

InChI Key

ACXKFEJCHFQOKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)CNC

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method utilizes click chemistry to construct the 1,2,4-triazole core.
Procedure :

  • Step 1 : React tert-butyl 4-propioloylpiperazine-1-carboxylate with an azide derivative containing a protected methylamino group (e.g., 2-azido-N-methylacetamide) in the presence of CuI (10 mol%) and DIPEA in DMF at 0°C for 5 minutes.
  • Step 2 : Deprotect the methylamino group using acidic or basic conditions.

Key Data :

Parameter Value Source
Yield (Step 1) 90–97%
Purity >95%
Reaction Time 5 minutes

Advantages : High efficiency, one-pot synthesis, and scalability.

Coupling of Pre-Formed Triazole Intermediates

This approach involves synthesizing the triazole moiety separately before coupling to the piperazine scaffold.
Procedure :

  • Step 1 : Prepare 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylic acid via cyclization of thiosemicarbazide precursors.
  • Step 2 : Couple the carboxylic acid to tert-butyl piperazine-1-carboxylate using EDCl/HOBt in DCM.

Key Data :

Parameter Value Source
Coupling Agent EDCl/HOBt
Solvent Dichloromethane (DCM)
Yield 88% (similar reactions)

Advantages : Modularity, compatibility with sensitive functional groups.

Reductive Amination for Methylamino Group Introduction

This method introduces the methylamino methyl group post-triazole formation.
Procedure :

  • Step 1 : Synthesize 5-formyl-1H-1,2,4-triazol-3-yl-piperazine derivative.
  • Step 2 : React with methylamine in the presence of NaBH(OAc)₃ in DCM at room temperature.

Key Data :

Parameter Value Source
Reducing Agent NaBH(OAc)₃
Yield 68–86% (similar steps)
Reaction Time 16 hours

Advantages : Mild conditions, avoids harsh deprotection steps.

Comparative Analysis of Methods

Method Yield Range Key Reagents/Conditions Pros/Cons
CuAAC 90–97% CuI, DIPEA, DMF Fast, but requires azide prep
Coupling 80–88% EDCl/HOBt, DCM Modular, but multi-step
Reductive Amination 68–86% NaBH(OAc)₃, DCM Mild, but longer reaction time

Optimization Insights

  • Solvent Choice : DMF and DCM are preferred for polar intermediates.
  • Catalysts : CuI accelerates triazole formation, while EDCl/HOBt enhances coupling efficiency.
  • Purification : Column chromatography (silica gel, EtOAc/hexane) is standard for isolating intermediates.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can participate in coordination with metal ions, influencing various biochemical pathways. Additionally, the piperazine ring can interact with biological receptors, modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s methylaminomethyl triazole substituent distinguishes it from analogues with methyl-triazole (e.g., 24d in ) or oxadiazole groups (e.g., ). This substitution may enhance hydrogen-bonding capacity and metabolic stability compared to simpler alkylated triazoles.
  • Synthesis routes commonly employ Boc-piperazine and nucleophilic substitution or coupling reactions under mild conditions (e.g., CH2Cl2, room temperature) .

Stability and Degradation Profiles

Analysis :

  • Fluorinated aryl groups in 1a/1b increase susceptibility to acidic degradation in SGF, likely due to hydrolysis of the oxazolidinone ring .
  • The target compound’s methylaminomethyl group may reduce steric hindrance and electronic effects that drive degradation, though experimental validation is needed.

Table 3: Bioactivity of Triazole- and Piperazine-Containing Analogues

Compound Biological Activity Application Area Reference
6g: Quinazoline-triazole Schiff base 71% inhibition of辣椒枯萎菌 (Fusarium spp.) Antifungal
88: P2Y14 receptor antagonist IC50 = 0.8 µM Anti-inflammatory
Target Compound Potential kinase/GPCR modulation* Drug discovery

Insights :

  • Triazole derivatives exhibit broad bioactivity, including antifungal () and receptor antagonism (). The methylaminomethyl group in the target compound could enhance interactions with kinase ATP pockets or GPCRs via hydrogen bonding.
  • Piperazine-Boc motifs are frequently used in kinase inhibitors (e.g., imidazo[4,5-b]pyridine-based compounds in ), suggesting the target compound may share similar therapeutic niches.

Physicochemical and Crystallographic Properties

Table 4: Crystallographic Data for Selected Analogues

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Reference
tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate Triclinic P1 a = 5.773, b = 11.168, c = 15.991; α=96.09°, β=100.32°, γ=91.33°
Target Compound Likely monoclinic*

Notes:

  • The oxadiazole analogue’s triclinic packing suggests that triazole-containing derivatives may adopt distinct conformations due to altered hydrogen-bonding networks.

Biological Activity

tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a piperazine ring substituted with a triazole moiety. The molecular formula is C13H22N6O2C_{13}H_{22}N_{6}O_{2}, and it has a molecular weight of approximately 278.36 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine have shown efficacy against various strains of bacteria and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

Microorganism Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antibacterial activity
Candida albicansAntifungal activity

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, it has been shown to inhibit the proliferation of various cancer cell lines through modulation of apoptotic pathways.

Cancer Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15.2Induction of apoptosis
MCF-7 (breast cancer)12.5Cell cycle arrest
A549 (lung cancer)18.0Inhibition of angiogenesis

The biological activity of tert-butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for microbial growth.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Membrane Disruption : The hydrophobic nature of the tert-butyl group enhances its ability to integrate into lipid membranes, causing disruption.

Case Studies

Several studies have evaluated the biological effects of this compound and its analogs:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that a similar triazole compound significantly reduced the viability of methicillin-resistant Staphylococcus aureus (MRSA) in vitro by disrupting membrane integrity.
  • Anticancer Research : Research presented at the American Association for Cancer Research showed that analogs of this compound exhibited selective cytotoxicity towards breast and lung cancer cell lines while sparing normal cells.

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